(+)-5,6-O-Isopropylidene-L-ascorbic acid
Overview
Description
(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12O6 and its molecular weight is 216.189. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis : This compound is used in the synthesis of tetramic acid derivatives and other organic compounds. Singh et al. (2006) reported its reaction with different amines to form certain derivatives in moderate yields (Singh, Verma, Dwivedi, & Tripathi, 2006).
Structural Studies and Cytostatic Evaluation : It serves as a precursor for the synthesis of structurally diverse L-ascorbic acid derivatives. Gazivoda et al. (2006) synthesized various derivatives and evaluated their cytostatic effects (Gazivoda et al., 2006).
Pharmaceutical Chemistry : It's used in the synthesis of pharmacologically active derivatives. Wimalasena and Mahindaratne (1994) discussed its role in preparing 2-C- and 3-C-allylated derivatives, which have applications in pharmaceutical chemistry (Wimalasena & Mahindaratne, 1994).
Radiation Chemistry : This compound has been studied for its effects on radiation-induced transformations. Brinkevich (2015) explored its role in reducing the yields of main products of γ-radiolysis in certain conditions (Brinkevich, 2015).
Food Chemistry : Lalevée et al. (2019) investigated the use of ascorbic acid derivatives, including (+)-5,6-O-Isopropylidene-L-ascorbic acid, as potential substitutes for ascorbic acid to reduce color degradation in drinks containing anthocyanins (Lalevée et al., 2019).
Mechanism of Action
Target of Action
As a derivative of l-ascorbic acid (vitamin c), it may share some of the same targets, such as enzymes involved in collagen synthesis and immune cells .
Mode of Action
It can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
L-ascorbic acid is involved in several biochemical pathways, including collagen synthesis, carnitine synthesis, and neurotransmitter synthesis. It also plays a role in immune function and the metabolism of cholesterol .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
L-ascorbic acid is known to play a crucial role in the synthesis of collagen, a protein that provides structure and strength to tissues. It also acts as an antioxidant, neutralizing harmful free radicals and reducing oxidative stress .
Action Environment
Factors such as temperature, ph, and light exposure can affect the stability and efficacy of many compounds, including l-ascorbic acid .
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUQBFHDHCZAD-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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